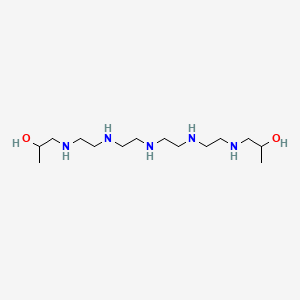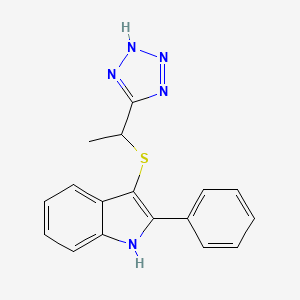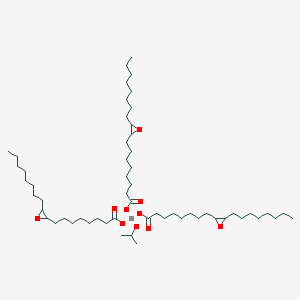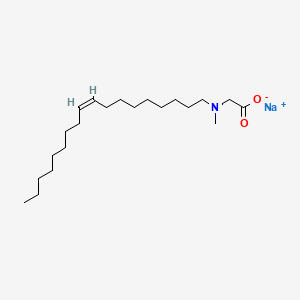
Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt is a surfactant commonly used in various industrial and personal care products. This compound is known for its ability to reduce surface tension, making it an effective agent in formulations that require foaming, emulsifying, or cleaning properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt typically involves the reaction of glycine with N-methyl-N-(9Z)-9-octadecenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of advanced purification techniques such as crystallization and distillation ensures that the final product meets industry standards.
化学反応の分析
Types of Reactions
Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcoholic solvent.
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are often carboxylic acids or aldehydes.
Reduction: The primary products are alcohols or amines.
Substitution: The products depend on the substituent introduced, such as halogenated derivatives.
科学的研究の応用
Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in personal care products like shampoos, soaps, and detergents for its foaming and cleaning abilities.
作用機序
The mechanism of action of Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property makes it effective in emulsifying oils and dirt, facilitating their removal in cleaning applications. The molecular targets include lipid membranes and hydrophobic compounds, where it disrupts the surface tension and enhances solubility.
類似化合物との比較
Similar Compounds
Sodium lauroyl sarcosinate: Another surfactant with similar properties, used in personal care products.
Sodium cocoyl isethionate: Known for its mildness and used in skin care formulations.
Sodium methyl cocoyl taurate: Used in shampoos and body washes for its gentle cleansing properties.
Uniqueness
Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt stands out due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both emulsification and cleaning.
特性
CAS番号 |
51821-82-0 |
|---|---|
分子式 |
C21H40NNaO2 |
分子量 |
361.5 g/mol |
IUPAC名 |
sodium;2-[methyl-[(Z)-octadec-9-enyl]amino]acetate |
InChI |
InChI=1S/C21H41NO2.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)20-21(23)24;/h10-11H,3-9,12-20H2,1-2H3,(H,23,24);/q;+1/p-1/b11-10-; |
InChIキー |
CRUUTKINBOXHMH-GMFCBQQYSA-M |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCN(C)CC(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCCN(C)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


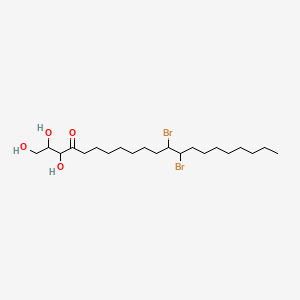

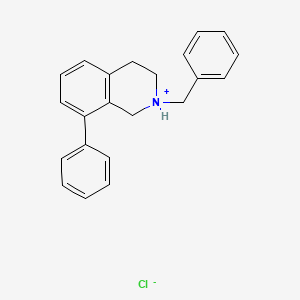
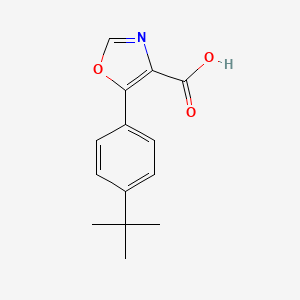
![N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13776345.png)
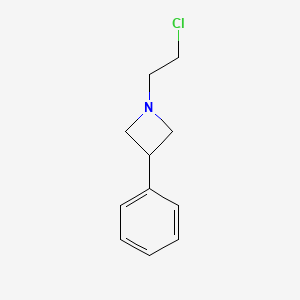
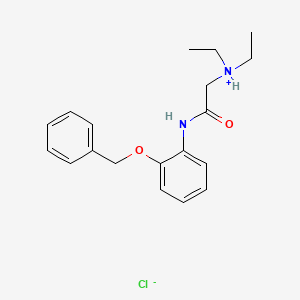

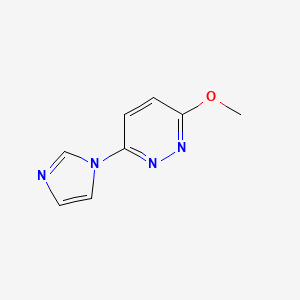
![3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B13776376.png)
